(2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-methylbenzyl)prop-2-enamide
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Overview
Description
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-N-(4-METHYLBENZYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-N-(4-METHYLBENZYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution reactions: The phenyl and methyl groups can be introduced through various substitution reactions.
Amide formation: The final step involves the reaction of the pyrazole derivative with (E)-3-(4-methylbenzyl)-2-propenoic acid or its derivatives under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the double bond in the propenamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential as enzyme inhibitors, which can be useful in drug development.
Antimicrobial Activity: Some pyrazole compounds exhibit antimicrobial properties.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where pyrazole derivatives have shown efficacy.
Industry
Agriculture: Pyrazole derivatives are used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-N-(4-METHYLBENZYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, inhibiting or activating its function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-N-(4-METHYLBENZYL)-2-PROPENAMIDE: can be compared with other pyrazole derivatives such as:
Uniqueness
- Structural Features : The combination of the pyrazole ring with the propenamide moiety and the specific substitution pattern makes this compound unique.
- Biological Activity : Its specific biological activities and potential applications in various fields can distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C22H23N3O/c1-16-9-11-19(12-10-16)15-23-22(26)14-13-21-17(2)24-25(18(21)3)20-7-5-4-6-8-20/h4-14H,15H2,1-3H3,(H,23,26)/b14-13+ |
InChI Key |
USBNSRQUCFCLSI-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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